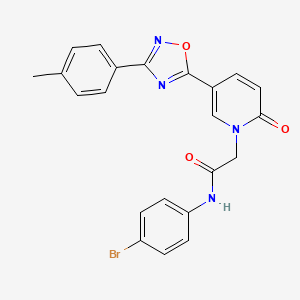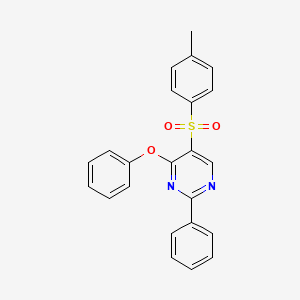
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
科学的研究の応用
Chemical Reactions and Sulfonation Processes
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone plays a role in various chemical reactions, particularly in sulfonation processes. A study by Wit, Woldhuis, and Cerfontain (2010) explores the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols, noting the formation of sulfonic acids through this process, which is pivotal in organic synthesis and industrial applications (Wit, Woldhuis, & Cerfontain, 2010).
Endocrine Activity and Metabolic Influence
The endocrine activity of related compounds, such as Bisphenol S (BPS), which shares a similar sulfone component, is explored in a study by Skledar et al. (2016). This research highlights the metabolic transformations of BPS and their effects on endocrine activity, crucial for understanding the biological interactions of similar sulfone-containing compounds (Skledar et al., 2016).
Nanofiltration and Dye Treatment
Liu et al. (2012) discuss the use of sulfonated aromatic diamine monomers in the creation of thin-film composite nanofiltration membranes. These membranes, utilizing sulfonated compounds, are effective in the treatment of dye solutions, demonstrating the practical applications of sulfone derivatives in water treatment and purification technologies (Liu et al., 2012).
Polymer Synthesis and Film Properties
Research by Hu Zhi-zhi (2010) investigates the synthesis of fluorinated polyimide from compounds including sulfone derivatives. The study emphasizes the resultant film's optical transparency and solubility, indicating the potential of sulfone-based compounds in the development of advanced polymeric materials (Hu Zhi-zhi, 2010).
Spectroscopic Analysis and Structural Elucidation
Paventi, Chan, and Hay (1996) delve into the structural analysis of polymers derived from sulfone-containing compounds using spectroscopic and magnetic resonance techniques. This research is significant for understanding the molecular structure and characteristics of sulfone-based polymers, which is vital for their application in material science (Paventi, Chan, & Hay, 1996).
特性
IUPAC Name |
5-(4-methylphenyl)sulfonyl-4-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-17-12-14-20(15-13-17)29(26,27)21-16-24-22(18-8-4-2-5-9-18)25-23(21)28-19-10-6-3-7-11-19/h2-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNRGZSKJXAIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)
![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)
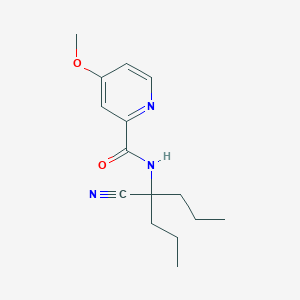
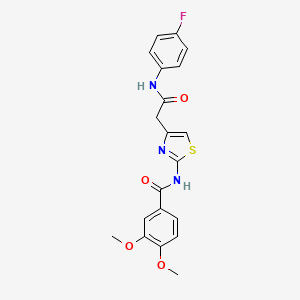
![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
![N-{[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2415542.png)
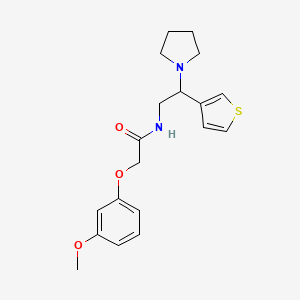
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)
![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2415545.png)
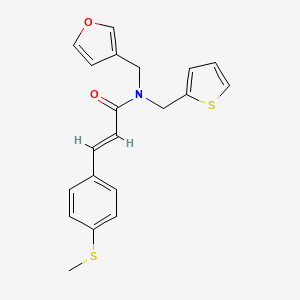
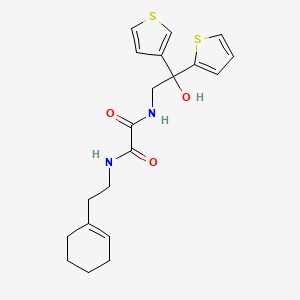

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2415554.png)
